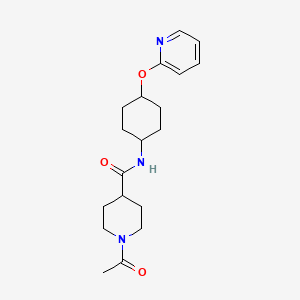![molecular formula C22H24N2O5 B2357849 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-23-7](/img/structure/B2357849.png)
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is an intriguing organic compound characterized by its unique chemical structure. This molecule is part of the benzamide family, known for their diverse pharmacological properties and potential applications in various scientific fields. The trimethoxybenzamide moiety, combined with the complex hexahydropyridoquinoline structure, positions this compound as a potential candidate for research in medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multiple steps, starting with the formation of the hexahydropyridoquinoline core. This can be achieved through a cyclization reaction, followed by functional group modifications to introduce the trimethoxybenzamide segment. The reaction conditions often require the use of specific catalysts, solvents, and precise temperature control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow chemistry techniques, which enhance reaction efficiency and scalability. The use of automated synthesis platforms allows for precise control of reaction parameters, resulting in consistent product quality. Industrial production may also involve the use of advanced purification methods, such as chromatography and crystallization, to isolate the target compound.
化学反应分析
Types of Reactions
3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions facilitate the study of its chemical properties and potential transformations.
Common Reagents and Conditions
The oxidation of this compound can be achieved using reagents such as potassium permanganate or chromic acid under controlled conditions. Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be carried out using appropriate nucleophiles in the presence of a base, under mild conditions to preserve the integrity of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could produce various alcohol or amine derivatives. Substitution reactions typically result in the formation of new derivatives with altered functional groups, offering a diverse array of compounds for further study.
科学研究应用
Chemistry
In the field of chemistry, 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide serves as a versatile building block for the synthesis of complex molecules. Its unique structure allows for the exploration of novel chemical transformations and the development of new synthetic methodologies.
Biology
This compound's biological applications are equally significant. It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding. Its ability to modulate specific biological pathways makes it a valuable tool in the investigation of cellular mechanisms.
Medicine
In medicine, this compound holds promise as a potential therapeutic agent. Its pharmacological properties, such as anti-inflammatory and anticancer activities, are subjects of ongoing research. The compound's ability to target specific molecular pathways makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers and other materials with specific functionalities, contributing to advancements in material science and engineering.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound's trimethoxybenzamide moiety plays a critical role in binding to specific active sites, while the hexahydropyridoquinoline structure contributes to its overall stability and activity. The precise molecular pathways involved depend on the specific biological context, but generally, the compound modulates key signaling pathways, leading to its observed effects.
相似化合物的比较
When compared to similar compounds, such as other benzamide derivatives, 3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
4-methoxybenzamide: : A simpler analogue with less complex pharmacological properties.
N-(2-chloro-6-methylphenyl)-2-(3,4,5-trimethoxyphenyl)acetamide: : Another derivative with distinct biological activities.
3,4-dimethoxybenzamide: : A related compound with different substitution patterns on the benzamide ring.
The unique combination of the trimethoxybenzamide moiety and the hexahydropyridoquinoline core in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in scientific research.
属性
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-11-15(12-18(28-2)21(17)29-3)22(26)23-16-9-13-5-4-8-24-19(25)7-6-14(10-16)20(13)24/h9-12H,4-8H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTAWAMQSOCDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate](/img/structure/B2357768.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)




![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)




